molecular formula C17H18N4 B12231567 2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12231567
M. Wt: 278.35 g/mol
InChI Key: BJIIUOIJTNALKU-UHFFFAOYSA-N
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Description

2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring with a carbonitrile group at the 3-position.

Preparation Methods

The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be obtained through the bromination of a precursor compound. The reaction conditions often involve the use of solvents such as acetic acid and reagents like bromine .

Chemical Reactions Analysis

2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound. Common reagents include alkyl halides and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as receptors and enzymes. For instance, it may act as an antagonist or agonist at specific receptors, modulating their activity and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its overall properties and applications.

Properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIUOIJTNALKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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